Tris(p-aminophenyl)methanol
Description
Tris(4-aminophenyl)methanol (CAS: 467-62-9), also known as Pararosaniline, is a triphenylmethanol derivative with three 4-aminophenyl groups attached to a central methanol moiety. Its molecular formula is C₁₉H₁₉N₃O, and it has a molecular weight of 305.37–305.38 g/mol . Structurally, the hydroxyl group at the central carbon distinguishes it from related triphenylamine or benzene-based compounds. It is primarily utilized as a dye intermediate (e.g., in fuchsin dyes) and has applications in materials science, such as a binder component in lithium-ion batteries .
Structure
3D Structure
Properties
IUPAC Name |
tris(4-aminophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H,20-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRUAYUNOQMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060049 | |
| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |
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Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
| Record name | Tris(p-aminophenyl)methanol | |
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CAS No. |
467-62-9, 25620-78-4 | |
| Record name | Tris(4-aminophenyl)methanol | |
| Source | CAS Common Chemistry | |
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| Record name | Tris(p-aminophenyl)methanol | |
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| Record name | Pararosaniline base | |
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| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |
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| Record name | Benzenemethanol, 4-amino-.alpha.,.alpha.-bis(4-aminophenyl)- | |
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| Record name | 4,4',4''-triaminotrityl alcohol | |
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| Record name | TRIS(P-AMINOPHENYL)METHANOL | |
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| Record name | TRIS(P-AMINOPHENYL)METHANOL | |
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Melting Point |
Melting point with decomposition - 205 °C | |
| Record name | TRIS(P-AMINOPHENYL)METHANOL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6128 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-aminophenyl)methanol typically involves the reduction of Tris(4-nitrophenyl)methanol. The process begins with the nucleophilic substitution reaction of 4-nitroaniline with 4-fluoronitrobenzene in the presence of potassium carbonate, yielding Tris(4-nitrophenyl)amine. This intermediate is then reduced using hydrazine monohydrate catalyzed by palladium on carbon (Pd/C) to produce Tris(4-aminophenyl)methanol .
Industrial Production Methods: While specific industrial production methods for Tris(4-aminophenyl)methanol are not extensively documented, the general approach involves large-scale reduction reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: Tris(4-aminophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound itself is typically synthesized through reduction reactions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine monohydrate and palladium on carbon (Pd/C) are used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Tris(4-nitrophenyl)methanol.
Reduction: Tris(4-aminophenyl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Tris(4-aminophenyl)methanol is used as a precursor in the synthesis of organic compounds and materials. It serves as a building block for the preparation of Schiff bases and other derivatives .
Biology and Medicine: In biological research, Tris(4-aminophenyl)methanol is employed as a fluorescent dye for staining and imaging applications. Its ability to form Schiff bases makes it useful in the detection of aldehydes and ketones in biological samples .
Industry: The compound is used in the production of dyes and pigments. Its fluorescent properties make it valuable in the development of optical materials and sensors .
Mechanism of Action
The mechanism of action of Tris(4-aminophenyl)methanol primarily involves its ability to form Schiff bases with aldehydes and ketones. This reaction occurs through the nucleophilic attack of the amino groups on the carbonyl carbon, resulting in the formation of a double bond between the nitrogen and carbon atoms. This property is exploited in various analytical and imaging techniques .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Tris(4-aminophenyl)methanol but differ in key properties and applications:
Tris(4-aminophenyl)amine (TAPA)
- Molecular Formula : C₁₈H₁₈N₄
- Molecular Weight : 290.37 g/mol
- Structure: Three 4-aminophenyl groups linked to a central nitrogen atom.
- Synthesis: Prepared via cyclization of 4-nitroacetophenone followed by hydrogenation .
- Applications :
- Key Properties : High thermal stability (>500°C) and surface areas up to 711 m²/g in COFs .
1,3,5-Tris(4-aminophenyl)benzene (TAPB)
- Molecular Formula : C₂₄H₂₁N₃
- Molecular Weight : 351.44 g/mol
- Structure: A benzene core with three 4-aminophenyl substituents.
- Synthesis: Derived from 4-nitroacetophenone via cyclization and catalytic hydrogenation .
- Applications: Precursor for polyimide COFs with high CO₂ storage capacity . Catalyst support for Fe₃C nanoparticles in energy applications .
- Key Properties : Melting point >200°C, stable in polar solvents like N-methyl-2-pyrrolidone (NMP) .
Tris(4-chlorophenyl)methanol (TCPM-OH)
- Molecular Formula : C₁₉H₁₃Cl₃O
- Molecular Weight : 377.67 g/mol
- Structure: Chlorine atoms replace amine groups in Tris(4-aminophenyl)methanol.
- Origin : Environmental contaminant linked to DDT degradation .
- Applications: Not industrially synthesized; a persistent organic pollutant found in human milk and aquatic ecosystems .
- Key Properties : Resistant to metabolic degradation, bioaccumulates in higher trophic levels .
1,3,5-Tris(4-aminophenyl)triazine (TAPT)
- Molecular Formula : C₂₁H₁₈N₆
- Molecular Weight : 366.41 g/mol
- Structure: Triazine core with three 4-aminophenyl groups.
- Applications: Building block for triazine-based COFs (e.g., TRITER-2) for photocatalytic CO₂ reduction to methanol .
- Key Properties: Enables visible-light-driven catalysis with high methanol yield (up to 98% selectivity) .
Comparative Analysis
Structural and Functional Differences
| Compound | Central Group | Substituents | Key Functional Group |
|---|---|---|---|
| Tris(4-aminophenyl)methanol | Methanol | 4-aminophenyl | –OH |
| TAPA | Amine | 4-aminophenyl | –NH₂ |
| TAPB | Benzene | 4-aminophenyl | –NH₂ |
| TCPM-OH | Methanol | 4-chlorophenyl | –Cl |
| TAPT | Triazine | 4-aminophenyl | –NH₂ |
Biological Activity
Tris(4-aminophenyl)methanol, also known as Tris(4-aminophenyl)methanol or simply TAPM, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and material science. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Synthesis
Tris(4-aminophenyl)methanol is synthesized through various chemical pathways, often involving the reaction of 4-aminobenzonitrile or similar precursors under acidic conditions. The synthesis typically yields a triamino-triphenylmethane structure, which is crucial for its biological activity.
Antimicrobial Properties
TAPM has shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study reported that TAPM exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity
The cytotoxic effects of TAPM have been evaluated using several cancer cell lines. A notable study utilized the MTT assay to determine cell viability after treatment with TAPM. The half-maximal inhibitory concentration (IC50) was found to be approximately 8 µg/mL in HCT116 colorectal cancer cells. The compound induced apoptosis, as evidenced by increased levels of reactive oxygen species (ROS) and positive staining for Annexin V .
The proposed mechanism of action for TAPM involves the induction of oxidative stress within cells, leading to apoptosis. Flow cytometric analyses indicated that treatment with TAPM resulted in elevated ROS levels, suggesting that it disrupts cellular redox balance . Additionally, the use of ROS scavengers like N-acetylcysteine (NAC) mitigated the cytotoxic effects of TAPM, further supporting this mechanism .
Case Studies
- Study on Antibacterial Activity : A comprehensive analysis demonstrated that TAPM's antibacterial efficacy increases with concentration. The highest activity was recorded at 100 µg/mL against Bacillus subtilis and Pseudomonas aeruginosa .
- Cytotoxicity in Cancer Cells : Research involving HCT116 cells revealed that TAPM not only reduced cell viability but also altered cell morphology indicative of apoptosis. The study employed both MTT assays and flow cytometry to assess these effects .
Data Tables
| Study | Pathogen/Cancer Cell Line | MIC/IC50 (µg/mL) | Effect Observed |
|---|---|---|---|
| Antibacterial Activity | Staphylococcus aureus | 50 | Significant growth inhibition |
| Antibacterial Activity | Escherichia coli | 100 | Significant growth inhibition |
| Cytotoxicity | HCT116 | 8 | Induction of apoptosis |
Q & A
Q. What are the established synthetic routes for Tris(4-aminophenyl)methanol, and what reaction conditions are critical for optimizing yield?
Tris(4-aminophenyl)methanol is synthesized via condensation reactions involving formaldehyde and aniline derivatives. Key factors include:
- Catalysts : Acidic or basic conditions (e.g., HCl or NaOH) to promote nucleophilic substitution .
- Temperature : Controlled heating (typically 80–120°C) to drive the reaction while minimizing decomposition .
- Solvents : Polar aprotic solvents (e.g., DMF or ethanol) to enhance solubility of intermediates .
Methodological optimization involves monitoring reaction progress via TLC or HPLC to isolate the product with >95% purity .
Q. How is the molecular structure of Tris(4-aminophenyl)methanol characterized experimentally?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify aromatic proton environments and confirm the trisubstituted methanol core .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 305.37 (CHNO) .
- X-ray Crystallography : Limited due to challenges in growing single crystals, but powder XRD can assess crystallinity .
Q. What are the solubility properties of Tris(4-aminophenyl)methanol, and how do they impact experimental design?
While direct solubility data is unavailable, analogs like Tris(4-chlorophenyl)methanol suggest low solubility in water but moderate solubility in polar organic solvents (e.g., DMSO, methanol) . Pre-experiment solubility screening in target solvents is recommended to avoid precipitation during reactions .
Advanced Research Questions
Q. How does Tris(4-aminophenyl)methanol serve as a precursor for covalent organic frameworks (COFs), and what linkage chemistries are feasible?
The three primary amine groups enable Schiff-base reactions with aldehydes (e.g., Tris(4-formylphenyl)amine) to form imine-linked COFs . Key considerations:
- Linkage Stability : Imine bonds may require stabilizing agents (e.g., acetic acid) to prevent hydrolysis .
- Porosity : Post-synthetic modifications (e.g., thermal annealing) can enhance surface areas (>700 m/g) for gas storage applications .
- Characterization : N adsorption isotherms and PXRD validate framework topology .
Q. What role does Tris(4-aminophenyl)methanol play in dye chemistry, and how do reaction mechanisms differ between academic and industrial synthesis?
It is a key intermediate in synthesizing triarylmethane dyes (e.g., Solvent Blue 3). Academic protocols emphasize:
- Selective Functionalization : Protecting amine groups during electrophilic substitution to avoid over-oxidation .
- Mechanistic Studies : DFT calculations to model charge-transfer transitions responsible for color .
Industrial methods prioritize scalability, often using mixed aniline derivatives under harsher conditions, which can introduce impurities .
Q. How can contradictions in reported biological activities of Tris(4-aminophenyl)methanol derivatives be resolved?
Discrepancies in cytotoxicity or enzyme inhibition data may arise from:
- Purity Variability : Commercial samples often contain unreacted aniline or oligomers; rigorous purification (e.g., column chromatography) is essential .
- Assay Conditions : pH, solvent (e.g., DMSO concentration), and cell line specificity must be standardized .
Meta-analyses of dose-response curves and replication studies are critical to validate findings .
Methodological Challenges and Solutions
Q. What strategies improve the crystallinity of Tris(4-aminophenyl)methanol-derived COFs for structural analysis?
- Solvothermal Synthesis : Slow crystallization in sealed vessels at 120°C enhances long-range order .
- Additive Engineering : Templating agents (e.g., surfactants) guide framework assembly .
- Post-Synthetic Annealing : Heating COFs under vacuum removes solvent molecules trapped in pores, improving XRD clarity .
Q. How can researchers mitigate degradation of Tris(4-aminophenyl)methanol during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
